1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide
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Overview
Description
The compound “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide” is a derivative of hydrazine . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-dichloro-4-trifluoromethylphenylamine through diazotization, reduction, and hydration . The reducing reagent plays an important role in the reaction. When the intermediate was reduced by SnCl2, an almost quantitative yield of product was obtained .Chemical Reactions Analysis
The compound can react with α, β-unsaturated carboxyl compounds . The exact structure characterization and substrate selectivity of α, β-unsaturated carboxyl compounds have been investigated .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .Scientific Research Applications
Synthesis of Novel Compounds
This compound has been used in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The structures of these compounds were confirmed by elemental analysis, 1H-NMR and 13C-NMR .
Regioselective Synthesis
It has been used in the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles . This synthesis was achieved by the room temperature 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes in the presence of Cu(I) salt as a catalyst .
Crystal Structure Analysis
The compound has been used in crystal structure analysis . This helps in understanding the molecular structure and bonding of the compound.
Pesticide Synthesis
The compound is also used in the synthesis of fipronil, a super-effective and safe pesticide .
Biological Activity Studies
Compounds containing this structure have been studied for their biological activity, including anti-HIV activity, antimicrobial activity against Gram-positive bacteria, and selective β3 adrenergic receptor agonism .
Pharmaceutical and Agrochemical Industry
Due to the special properties of the fluorine atom, such as the highest electronegativity of fluorine and high carbon-fluorine bond energy, trifluoromethyl-containing molecules like this compound have seen considerable utilization in the pharmaceutical and agrochemical industry .
Safety and Hazards
properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-N,5-N-dimethylpyrrole-2,5-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2F3N3O4S2/c1-19-26(22,23)10-3-4-11(27(24,25)20-2)21(10)12-8(14)5-7(6-9(12)15)13(16,17)18/h3-6,19-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAGYAIHOGXFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide |
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